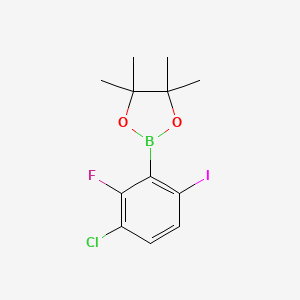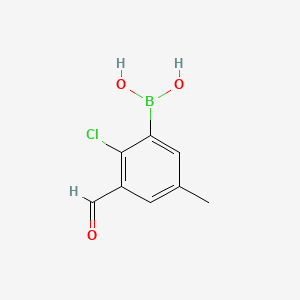
(2-Chloro-3-formyl-5-methylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-3-formyl-5-methylphenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chlorine atom, a formyl group, and a methyl group. The combination of these functional groups imparts distinct reactivity and versatility to the compound, making it valuable in synthetic chemistry and other scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3-formyl-5-methylphenyl)boronic acid typically involves the following steps:
Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the aromatic compound is treated with a formylating reagent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2-Chloro-3-formyl-5-methylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Coupling Products: Biaryl compounds from Suzuki-Miyaura coupling.
Oxidation Products: Carboxylic acids.
Reduction Products: Hydroxymethyl derivatives.
Substitution Products: Amino or thio derivatives.
科学研究应用
(2-Chloro-3-formyl-5-methylphenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing compounds for biological studies, including enzyme inhibitors and molecular probes.
Medicine: Investigated for its potential use in drug development, particularly in the design of boron-based therapeutics.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
作用机制
The mechanism of action of (2-Chloro-3-formyl-5-methylphenyl)boronic acid is primarily based on its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The formyl group can undergo nucleophilic addition reactions, while the chlorine atom can participate in substitution reactions. These reactive sites enable the compound to interact with a wide range of molecular targets and pathways.
相似化合物的比较
Similar Compounds
3-Formylphenylboronic acid: Similar structure but lacks the chlorine and methyl substituents.
4-Formylphenylboronic acid: Similar structure but with the formyl group in a different position.
2-Formylphenylboronic acid: Similar structure but with the formyl group in the ortho position.
Uniqueness
(2-Chloro-3-formyl-5-methylphenyl)boronic acid is unique due to the presence of multiple functional groups that provide diverse reactivity. The combination of the boronic acid, formyl, chlorine, and methyl groups allows for a wide range of chemical transformations and applications that are not possible with simpler boronic acids.
属性
分子式 |
C8H8BClO3 |
|---|---|
分子量 |
198.41 g/mol |
IUPAC 名称 |
(2-chloro-3-formyl-5-methylphenyl)boronic acid |
InChI |
InChI=1S/C8H8BClO3/c1-5-2-6(4-11)8(10)7(3-5)9(12)13/h2-4,12-13H,1H3 |
InChI 键 |
FIALKOXVUVKADL-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1Cl)C=O)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





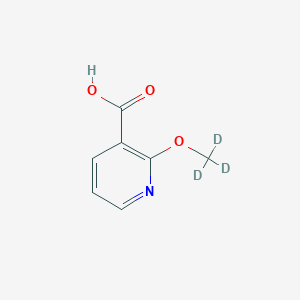

![Sodium 5-oxaspiro[2.3]hexane-1-carboxylate](/img/structure/B14027063.png)
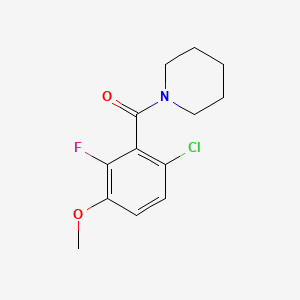
![Rel-(3S,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14027093.png)
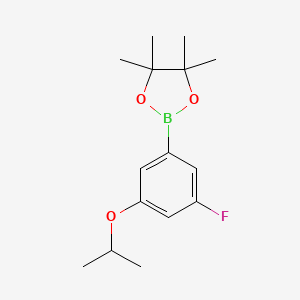
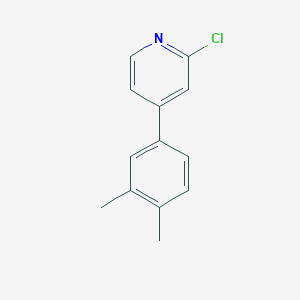

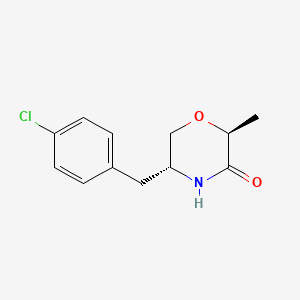
![4-Nitrophenyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B14027109.png)
